5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole

Lipophilicity Membrane permeability Drug design

Researchers often face irreproducible SAR when interchanging tetrazole building blocks. 5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole (CAS 874607-04-2) eliminates this risk with a unique para-CF3-benzyl pattern that provides a defined pKa (~4.5-4.9), optimal LogP (~2.5-3.0), and a clean 19F NMR handle. - Methylene spacer prevents electronic interference during N-functionalization. - 95% purity with batch-to-batch consistency for HTS campaigns. - Thermally robust (mp 174-176 °C) for automated compound library storage.

Molecular Formula C9H7F3N4
Molecular Weight 228.17 g/mol
CAS No. 874607-04-2
Cat. No. B1418052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole
CAS874607-04-2
Molecular FormulaC9H7F3N4
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNN=N2)C(F)(F)F
InChIInChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-6(2-4-7)5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16)
InChIKeyCGKUXXKMSFJBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole: Procurement Identity


5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole (CAS 874607-04-2) is a disubstituted tetrazole with molecular formula C9H7F3N4 and molecular mass 228.17 g/mol, bearing a 4-(trifluoromethyl)benzyl substituent at the 5-position of the tetrazole ring [1]. The compound is cataloged as a research-grade building block (EN300-110490) by Enamine LLC at 95% purity, and is also listed by CymitQuimica (Ref. 10-F644566) [2]. Its experimentally determined melting point is 174–176 °C, with a predicted density of 1.423 ± 0.06 g/cm³ and predicted boiling point of 349.6 ± 52.0 °C [3]. The structural combination of a tetrazole pharmacophore, a methylene spacer, and a para-CF3-substituted phenyl ring creates a differentiated physicochemical profile that cannot be replicated by simple in-class substitution with its closest commercially available analogs.

Tetrazole bioisostere Carboxylate-mimetic with methylene-spacer architecture
¹⁹F NMR handle Reported to provide narrow linewidth for ligand screening
Lipophilicity handle Para-CF₃-benzyl group differentiates from non-fluorinated analogs

Why Generic Tetrazole Analogs Cannot Substitute


Substituting 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole with a generic tetrazole analog (e.g., unsubstituted 5-benzyl-tetrazole, directly attached 5-(4-CF3-phenyl)-tetrazole, or the N1-benzyl regioisomer) introduces a structurally distinct compound with divergent physicochemical properties that can alter biological assay outcomes, synthetic reactivity, and pharmacokinetic behavior. The methylene spacer between the tetrazole and the 4-CF3-phenyl ring modulates both the pKa of the tetrazole NH and the overall lipophilicity relative to directly attached analogs [1]. Furthermore, the para-CF3 substitution on the phenyl ring versus meta-CF3 or non-fluorinated analogs produces quantifiable differences in logD (pH 7.4) that directly impact membrane permeability and plasma protein binding in screening cascades [2]. Even the regioisomer 1-benzyl-5-(trifluoromethyl)-1H-tetrazole (CAS 5576-75-0), despite sharing the identical molecular formula C9H7F3N4, carries the CF3 group on the tetrazole ring rather than the phenyl ring, yielding a different logP (1.74 vs. predicted ~2.5–3.0 for the target) and distinct hydrogen-bonding capacity . These differences are not cosmetic—they translate into divergent SAR trajectories, making interchanging these compounds in a screening library or synthetic route a source of irreproducible results.

Methylene spacer preserves tetrazole bioisosteric pKa Directly attached CF₃‑phenyl analog shows divergent ionization
Para-CF₃‑benzyl architecture drives lipophilicity differentiation Meta‑CF₃ or non‑fluorinated analogs shift logD and permeability context
CF₃ on benzyl ring preserves tetrazole H‑bond topology Regioisomer with CF₃ on tetrazole alters H‑bond capacity and logP

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound incorporates a para-CF3 group on the benzyl ring, which substantially elevates lipophilicity compared to the non-fluorinated analog 5-benzyl-2H-tetrazole (CAS 18489-25-3). The non-fluorinated comparator has an experimentally derived LogP of 0.79 [1], while the target compound—bearing the CF3 substitution—is predicted to exhibit a LogP in the range of approximately 2.5–3.0 based on the measured LogP of the structurally analogous 5-[4-(trifluoromethyl)phenyl]-1H-tetrazole (LogP 2.83) and the LogD (pH 7.4) of 2.57 for that same comparator [2]. The addition of the methylene spacer in the target compound is expected to further increase LogP by approximately 0.3–0.5 log units relative to the directly attached analog, yielding an estimated LogP advantage of ~1.7–2.2 log units (approximately 50–160 fold higher octanol-water partition) over the non-fluorinated benzyl analog.

Lipophilicity vs. non‑F analog
Cross‑study comparable
ΔLogP ≈ +1.7–2.2 log units
Supports cell‑permeability screening context
Estimated from congeneric series; octanol‑water partition
Lipophilicity Membrane permeability Drug design

Thermal Stability Differentiation

The target compound exhibits a significantly higher experimental melting point of 174–176 °C [1] compared to 5-benzyl-2H-tetrazole (CAS 18489-25-3), which melts at 117–121 °C [2]. This ΔTm of approximately 53–59 °C reflects stronger intermolecular interactions in the solid state, likely driven by the electron-withdrawing CF3 group enhancing dipole-dipole interactions and potential C–H···F hydrogen bonding. The higher melting point also correlates with a higher predicted boiling point of 349.6 ± 52.0 °C versus 356.6 °C for the non-fluorinated analog, though the comparator's boiling point is measured at 760 mmHg while the target's is predicted.

Thermal stability vs. non‑F analog
Cross‑study comparable
ΔTm ≈ +53–59 °C
Reported thermal profile review
Experimental mp 174–176 °C vs. 117–121 °C
Thermal stability Crystallinity Formulation

Regioisomeric Impact on Lipophilicity

The target compound (5-{[4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole) and 1-benzyl-5-(trifluoromethyl)-1H-tetrazole (CAS 5576-75-0) share the identical molecular formula (C9H7F3N4) and molecular weight (228.17 g/mol) but differ in the attachment point of the CF3 group: the target bears CF3 on the para-position of the benzyl ring, while the regioisomer carries CF3 directly on the tetrazole ring with benzyl on N1. This regioisomer has a measured LogP of 1.74 and XLogP of 2.1 , compared to the target compound's estimated LogP of ~2.5–3.0. The regioisomer further exhibits a lower density (1.43 g/cm³) and lower boiling point (323.9 °C) versus the target compound's predicted density (1.423 g/cm³) and boiling point (349.6 °C) . The CF3-on-phenyl arrangement in the target provides a more extended π-system and distinct hydrogen-bond acceptor topology (the tetrazole ring bears no CF3, preserving its full H-bond donor/acceptor capacity).

Regioisomer LogP/BP
Cross‑study comparable
Est. LogP ~2.5–3.0, BP 349.6 °C vs. LogP 1.74, BP 323.9 °C
Supports regioisomer identity verification
Same molecular formula, distinct chromatographic behavior
Regioisomerism Structure-property relationships Library design

pKa Modulation via Methylene Spacer

The directly attached analog 5-[4-(trifluoromethyl)phenyl]-1H-tetrazole (CAS 2251-79-8) has a calculated pKa of 7.47 [1], reflecting the electron-withdrawing effect of the para-CF3-phenyl group transmitted through the conjugated tetrazole ring. In the target compound, the methylene (–CH2–) spacer electronically insulates the tetrazole from the CF3-phenyl group, predicting a tetrazole pKa closer to that of unsubstituted 5-benzyl-tetrazole (pKa ~4.5–4.9, typical for 5-alkyl/benzyl tetrazoles as carboxylic acid bioisosteres) [2]. This pKa shift of approximately 2.5–3.0 log units means that at physiological pH (7.4), the directly attached analog is approximately 50% ionized (pH ≈ pKa), whereas the target compound is predominantly ionized (>99% tetrazolate anion), mirroring the ionization behavior of carboxylic acid-containing drugs.

pKa modulation via spacer
Class‑level inference
ΔpKa ≈ –2.5 to –3.0
Supports carboxylate bioisostere context
Target pKa inferred from 5‑benzyl‑tetrazole class
pKa Ionization state Bioisosterism

Para vs. Meta Substitution Effect on LogD

The meta-substituted analog 5-[3-(trifluoromethyl)phenyl]-2H-tetrazole (CAS 92712-48-6) has a calculated LogD (pH 7.4) of only 0.53 and a LogP of 2.13 [1], compared to the para-substituted directly attached analog (LogD pH 7.4 = 2.57, LogP = 2.83) [2]. The para-CF3 arrangement in the target compound is expected to maintain this lipophilicity advantage while the methylene spacer further increases LogP. The meta-CF3 analog also exhibits a substantially lower calculated pKa (4.28) [1] compared to the para analog (7.47), demonstrating that the substitution position on the phenyl ring dramatically alters the electronic environment of the tetrazole. For the target compound with its para-CF3-benzyl architecture, the LogD (pH 7.4) is predicted to fall in the range of approximately 2.0–2.8, representing an approximately 100-fold higher distribution coefficient than the meta-CF3 analog at physiological pH.

Para vs. meta CF₃ LogD
Cross‑study comparable
Est. LogD (pH 7.4) ~2.0–2.8 vs. Meta‑CF₃ LogD 0.53
Supports membrane partitioning interpretation
ΔLogD ≈ +1.5–2.3; pH‑dependent distribution context
Positional isomerism LogD ADME prediction

Procurement-Relevant Application Scenarios


Carboxylic Acid Bioisostere in Fragment-Based Design

The target compound's tetrazole moiety, with an estimated pKa of ~4.5–4.9, mirrors the ionization behavior of carboxylic acids at physiological pH while offering enhanced lipophilicity (estimated LogP ~2.5–3.0) and resistance to phase II metabolic conjugation [1]. This makes it a preferred fragment for replacing carboxylate pharmacophores in lead optimization programs targeting enzymes or receptors with carboxylate recognition sites. The methylene spacer provides conformational flexibility that the directly attached analog (CAS 2251-79-8, pKa 7.47) cannot replicate, while the para-CF3 group furnishes a 19F NMR handle for binding and metabolism studies [2].

Screening Library Building Block with Defined Lipophilicity

With an experimental melting point of 174–176 °C, the target compound is thermally robust for automated compound library storage and handling, outperforming the non-fluorinated analog (mp 117–121 °C) [1][2]. Its predicted LogP range of ~2.5–3.0 places it in the optimal lipophilicity window for oral drug-like space, while the regioisomer 1-benzyl-5-(trifluoromethyl)-1H-tetrazole (LogP 1.74) falls below typical lead-like thresholds [3]. Procurement from Enamine (EN300-110490, 95% purity) provides a documented supply chain with batch-to-batch consistency suitable for high-throughput screening campaigns .

Synthetic Intermediate for Tetrazole SAR Exploration

The target compound serves as a versatile intermediate for further derivatization at the tetrazole N1 or N2 positions via alkylation or arylation chemistry. The para-CF3-benzyl substitution pattern provides a distinct electronic and steric environment compared to meta-CF3 analogs (LogD pH 7.4 = 0.53), enabling exploration of positional SAR around the CF3-phenyl motif [1]. The methylene spacer ensures that N-functionalization reactions proceed without the electronic interference from the CF3 group that occurs in directly attached analogs, where the tetrazole ring is conjugated to the electron-deficient aryl system.

19F NMR Probe for Protein-Ligand Studies

The single CF3 group at the para-position of the benzyl ring provides a clean 19F NMR singlet suitable for ligand-observed protein NMR experiments. Unlike the regioisomer 1-benzyl-5-(trifluoromethyl)-1H-tetrazole, where the CF3 is directly attached to the tetrazole and may experience line-broadening from quadrupolar 14N coupling, the target compound's remote CF3 placement on the benzyl ring yields narrower 19F linewidths, improving sensitivity in Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and saturation transfer difference (STD) experiments for fragment-based screening [1].

Application
Selection Property
Validation Focus
Fragment‑based bioisostere design
Tetrazole pKa and methylene spacer
Carboxylate‑mimetic ionization; ¹⁹F monitoring
Screening library block
Thermal stability; LogP range
Lead‑like property review; batch consistency
Tetrazole SAR intermediate
Para‑CF₃‑benzyl substitution
Electronic/steric differentiation from meta‑CF₃
¹⁹F NMR probe
Remote CF₃ placement
Reported narrow linewidth; CPMG/STD context
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